![molecular formula C7H8N4O4 B1430170 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate CAS No. 1396784-46-5](/img/structure/B1430170.png)
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
Overview
Description
The compound “3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The Dimroth rearrangement, which represents the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Scientific Research Applications
Antibacterial Agents
The compound has been studied for its potential as an antibacterial agent. Derivatives of this compound have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests its utility in developing new antimicrobial agents to combat infectious diseases.
Pharmaceutical Drug Development
In the pharmaceutical field, nitrogen-containing heterocycles like this compound are the backbone of many physiologically active compounds and drugs . They are found in natural products, synthetic drugs, and functional materials, indicating their importance in drug design and development.
High-Energy Materials
Research has indicated that related triazolo compounds can be used to create high-energy-density materials due to their high density and excellent detonation properties . This suggests potential applications in the development of novel energetic materials.
Medicinal Chemistry Building Blocks
The compound serves as a building block in medicinal chemistry. It provides a platform for further derivatization to discover novel receptor agonists and antagonists . This is crucial for the rational design and development of new drugs targeting multifunctional diseases.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be characterized using various techniques such as melting point, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . This highlights its role in the synthesis and characterization of new compounds.
Environmental Science
The compound’s derivatives are also relevant in environmental science. They can be used to develop new compounds with excellent antibacterial activity, which is essential in the face of increasing microbial resistance and the need for environmentally friendly solutions .
Mechanism of Action
Mode of Action
Triazolopyrimidines typically interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Triazolopyrimidines, in general, can affect various biochemical pathways depending on their specific targets .
Result of Action
Triazolopyrimidines can have various effects depending on their specific targets .
properties
IUPAC Name |
3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3.H2O/c1-3-9-10-7-8-2-4(6(13)14)5(12)11(3)7;/h2H,1H3,(H,8,10)(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFECGNHNCBNKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC=C(C(=O)N12)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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